2,5,6-Trichloro-4-hydroxypyrimidine
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Overview
Description
2,5,6-Trichloro-4-hydroxypyrimidine is a chlorinated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-4-hydroxypyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the chlorination of 3-dimethylaminopropionitrile with chlorine gas (Cl₂) under UV light irradiation at temperatures ranging from 180 to 220°C . Another method involves using phosphorus oxytrichloride as a chlorinating agent and barbituric acid as the starting material, resulting in a product with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. For example, the use of phosphorus oxytrichloride and barbituric acid under controlled conditions can produce the compound with a purity of over 99% and a yield of 77-80% .
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichloro-4-hydroxypyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the substitution of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring, leading to various derivatives with different properties.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidine derivatives .
Scientific Research Applications
2,5,6-Trichloro-4-hydroxypyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5,6-Trichloro-4-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, they can inhibit the cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins . Additionally, they may interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: This compound is similar in structure but differs in the position of chlorine atoms.
2,4,5-Trichloropyrimidine: Another closely related compound, used in the synthesis of various chemical derivatives.
2,4,6-Trichloropyrimidin-5-ol: This compound has an additional hydroxyl group, which may confer different chemical and biological properties.
Uniqueness
2,5,6-Trichloro-4-hydroxypyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and biological studies.
Properties
Molecular Formula |
C4HCl3N2O |
---|---|
Molecular Weight |
199.42 g/mol |
IUPAC Name |
2,4,5-trichloro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4HCl3N2O/c5-1-2(6)8-4(7)9-3(1)10/h(H,8,9,10) |
InChI Key |
VZUXMSQVFQRTGM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)Cl)Cl)Cl |
Origin of Product |
United States |
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